1-(3,4-dihydro-2H-pyran-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWTKMCONLFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Elimination from 2-Alkoxy-Tetrahydropyrans
One classical approach to synthesize 3,4-dihydro-2H-pyrans, including substituted derivatives like 1-(3,4-dihydro-2H-pyran-5-yl)ethanone, involves the thermal elimination of alcohols from 2-alkoxy-tetrahydropyrans. This method is typically catalyzed by strong acids such as p-toluenesulfonic acid or phosphorus pentoxide, or can proceed thermally without catalysts under controlled conditions.
Procedure : The 2-alkoxy-tetrahydropyran precursor is heated between 130 °C and 200 °C in a liquid phase, often in the presence of catalytic amounts of acid. Alternatively, the reaction can be conducted by introducing the 2-alkoxy-tetrahydropyran in vapor or liquid form into a high-boiling mineral oil bath at temperatures ranging from 150 °C to 350 °C, facilitating the elimination reaction and continuous removal of the dihydropyran product in gaseous form to minimize side reactions.
Advantages : This method allows the preparation of 3,4-dihydro-2H-pyrans with acid-sensitive substituents and offers a route to novel substitution patterns.
Challenges : The reaction often produces considerable by-products due to isomerization and polymerization of the dihydropyran, leading to yield losses.
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | 130–200 °C (acid-catalyzed); 150–350 °C (thermal in mineral oil) |
| Catalyst | p-Toluenesulfonic acid, phosphorus pentoxide, or none (thermal) |
| Medium | Liquid phase or high-boiling mineral oil (e.g., gas oil, vacuum gas oil) |
| By-products | Isomerization, polymerization |
| Yield | Variable, affected by side reactions |
This method is detailed in patent literature describing the preparation of 3,4-dihydro-2H-pyrans by elimination of alcohols from 2-alkoxy-tetrahydropyrans.
Organocatalytic Domino Michael-Hemiacetalization and Dehydration
A modern and stereoselective synthetic approach involves a one-pot domino reaction sequence starting from suitable Michael acceptors and nucleophiles to form tetrahydropyranol intermediates, which are then dehydrated to yield 3,4-dihydro-2H-pyran derivatives such as this compound.
Procedure : The Michael reaction is catalyzed by organocatalysts (e.g., thiourea derivatives) in toluene, producing tetrahydropyranol intermediates. Subsequent dehydration is performed by adding p-toluenesulfonic acid (20 mol%) and heating at 100 °C for one hour, converting the intermediates to the dihydropyran product with high diastereo- and enantioselectivity.
Yields and Selectivity : This method affords good to excellent yields (up to 91% for the dehydration step) with minimal epimerization or racemization, enabling access to stereochemically pure products.
| Step | Conditions | Outcome |
|---|---|---|
| Michael addition | Organocatalyst (10 mol%), toluene, room temp. | Formation of tetrahydropyranol intermediates |
| Dehydration | 20 mol% p-toluenesulfonic acid, toluene, 100 °C, 1 h | Conversion to dihydropyran with high stereochemical purity |
| Yield | Up to 91% (dehydration step) | High diastereo- and enantiomeric excess |
This approach is advantageous for synthesizing bioactive compounds and allows fine control over stereochemistry.
Knoevenagel Condensation and Subsequent Transformations
β-Carbonyl-substituted dihydropyrans like this compound can also be prepared via Knoevenagel condensation reactions involving 3,4-dihydro-2H-pyran-5-carbaldehyde derivatives and active methylene compounds.
Procedure : The aldehyde derivative of dihydropyran is condensed with compounds such as ethyl isocyanoacetate or malononitrile under basic conditions (e.g., t-BuOK) or heating (e.g., boiling chlorobenzene for 2 hours) to form Knoevenagel products. These intermediates can be further converted into various heterocycles or functionalized dihydropyrans.
Applications : This method provides access to a range of substituted dihydropyrans and related heterocycles, useful for further synthetic elaboration.
Limitations : Some substrates require harsher conditions due to lower carbonyl reactivity.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Knoevenagel condensation | 3,4-Dihydro-2H-pyran-5-carbaldehyde + active methylene compound, base or heat | β-Substituted dihydropyrans and heterocycles |
This methodology is part of broader synthetic strategies for functionalized dihydropyran derivatives.
Synthesis from Methyl Vinyl Ketone and Acrolein
A classical synthetic route to ethanone derivatives bearing dihydropyran rings involves cyclization reactions starting from methyl vinyl ketone and acrolein.
Procedure : The reaction between methyl vinyl ketone and acrolein under controlled conditions (e.g., in benzene with hydroquinone at 190 °C for 2 hours in a Parr bomb) yields the target this compound.
Yield : Reported yields are moderate (~32%).
| Starting Materials | Conditions | Yield (%) |
|---|---|---|
| Methyl vinyl ketone + acrolein | Benzene, hydroquinone, 190 °C, 2 h, Parr bomb | ~32% |
This classical approach is documented in synthetic chemistry literature.
Summary Table of Preparation Methods for this compound
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Thermal elimination from 2-alkoxy-tetrahydropyrans | 130–200 °C, acid catalyst or 150–350 °C thermal in mineral oil | Access to acid-sensitive substituents | By-product formation, yield loss | Variable |
| Organocatalytic domino Michael-hemiacetalization and dehydration | Organocatalyst, PTSA, toluene, 100 °C | High stereoselectivity, good yield | Requires catalyst and careful control | Up to 91% |
| Knoevenagel condensation | Base, heating, active methylene compounds | Versatile functionalization | Sometimes harsh conditions required | Moderate |
| Cyclization from methyl vinyl ketone and acrolein | Benzene, hydroquinone, 190 °C, Parr bomb | Straightforward classical synthesis | Moderate yield | ~32% |
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydro-2H-pyran-5-yl)ethanone, with the chemical formula C7H10O2, is a compound that has garnered interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies from verified sources.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C7H10O2
- Molecular Weight : 126.15 g/mol
- CAS Number : 85954329
Structure
The compound features a dihydropyran ring, which contributes to its reactivity and potential applications in various synthetic pathways.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic chemistry.
Synthesis Pathways
The compound can be synthesized through several methods:
- Conventional methods : Utilizing known reactions involving diketones and aldehydes.
- Novel approaches : Recent studies have explored its use in multi-component reactions that enhance efficiency and yield.
Medicinal Chemistry
Research has indicated potential therapeutic applications of this compound derivatives in drug development. The dihydropyran moiety is often associated with biological activity.
Case Studies
A review of literature reveals promising findings:
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, suggesting potential as a lead compound for antibiotic development.
- Anti-inflammatory Properties : Some studies indicate that modifications of this compound can lead to anti-inflammatory agents.
Agrochemicals
The compound's derivatives have been investigated for use as agrochemicals due to their potential effectiveness against pests and diseases affecting crops.
Research Findings
Research has shown that specific formulations containing this compound demonstrate enhanced efficacy in pest control compared to traditional agents.
Table 1: Comparison of Synthesis Methods
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Reactivity and Electronic Effects
- Aromatic vs. Heterocyclic Cores: Compounds with aromatic cores (e.g., 1-(2,4,5-trifluorophenyl)ethanone) demonstrate greater stability in electrophilic substitution reactions due to aromatic resonance, whereas the dihydropyran-based compound undergoes ring-opening reactions under acidic conditions .
Solubility and Intermolecular Interactions
- The dihydropyran ring in 1-(3,4-dihydro-2H-pyran-5-yl)ethanone confers moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar derivatives like 1-(3-bromophenyl)ethanone .
- Pyrimidine/thione derivatives (e.g., 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone) exhibit hydrogen-bonding capabilities via thione and amino groups, improving aqueous solubility relative to purely hydrocarbon-based analogs .
Table 2: Hazard Profiles of Selected Ethanone Derivatives
| Compound | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazard |
|---|---|---|---|---|
| This compound | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) | Category 3 (H335) |
| 1-(2,4,5-Trifluorophenyl)ethanone | Not reported | Not reported | Not reported | Likely higher due to fluorine |
| 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone | Not reported | Not reported | Not reported | Potential thione-related toxicity |
- Fluorinated analogs (e.g., trifluorophenyl derivatives) may pose additional environmental persistence risks due to C-F bond stability .
Biological Activity
1-(3,4-Dihydro-2H-pyran-5-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyran ring structure, which is known for its diverse biological activities. The compound's molecular formula is CHO, and it contains a carbonyl group that may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. A study published in the Bull. Chem. Soc. Ethiop. demonstrated that various pyran derivatives exhibited significant cytotoxic effects against several cancer cell lines, including HCT116 and MDA-MB-435. The most potent compounds showed IC values in the low micromolar range (0.25 µM to 0.59 µM) across different cell lines .
Table 1: Cytotoxicity of Pyran Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5e | HCT116 | 0.25 |
| 5f | MDA-MB-435 | 0.29 |
| 7k | U251 | 0.36 |
| 7l | RPMI-8262 | 0.59 |
These findings suggest that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds, indicating a structure-activity relationship worth further exploration.
Antimicrobial Activity
The antimicrobial properties of pyran derivatives have also been investigated. A study assessed the effectiveness of various pyran compounds against common bacterial strains and fungi, revealing that certain derivatives exhibited notable antibacterial activity . The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic processes.
Table 2: Antimicrobial Efficacy of Pyran Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 4m | E. coli | 15 |
| 4n | S. aureus | 18 |
| 4g | Pseudomonas aeruginosa | 12 |
Case Studies
Several case studies have documented the therapeutic potential of pyran derivatives:
- Case Study on Cancer Treatment : A research team synthesized a series of pyran derivatives and evaluated their anti-proliferative effects on breast cancer cell lines. The study found that compounds with halogen substitutions exhibited enhanced activity compared to unsubstituted analogs .
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial properties of pyran derivatives against clinical isolates of multidrug-resistant bacteria. The results indicated that some derivatives not only inhibited bacterial growth but also reduced biofilm formation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Pyran derivatives may inhibit key enzymes involved in cancer cell metabolism or microbial survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is synthesized via cyclization reactions or condensation of acetyl groups with pyrrolidine derivatives. For example, anhydrous ethanol with piperidine as a catalyst under reflux is a common approach for analogous pyrrole-based ketones . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy.
- Key Data : Molecular formula (C₆H₉NO), molecular weight (111.14 g/mol), and SMILES (O=C(C)C1CCCN=1) are critical for reaction design .
Q. How is the compound characterized spectroscopically, and what are the diagnostic spectral markers?
- Methodology :
- NMR : ¹H NMR will show signals for the acetyl group (δ ~2.1–2.3 ppm for CH₃) and pyrrolidine protons (δ ~1.8–3.5 ppm).
- IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ is characteristic .
- Mass Spectrometry : The molecular ion peak (m/z 111) and fragmentation patterns confirm the structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazards : Classified as acutely toxic (oral Category 4, H302), skin irritant (Category 2, H315), and respiratory irritant (H335) .
- Precautions : Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks). Immediate first aid includes rinsing exposed skin/eyes and consulting a physician .
Advanced Research Questions
Q. How can computational models address gaps in empirical toxicity data for this compound?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict toxicity using molecular descriptors (e.g., logP, topological polar surface area). For example, QSAR-based simulations estimate acute oral toxicity (LD₅₀) and skin irritation potential .
- Limitations : Models must be validated against experimental data, which is scarce for this compound .
Q. What structural modifications enhance its utility as a pharmacophore in drug discovery?
- Approach : Introduce substituents to the pyrrolidine ring (e.g., fluorination at C3/C4) to modulate bioavailability or target binding. Analogues with fused aromatic systems (e.g., indenyl or pyrazolyl groups) show improved bioactivity in preclinical studies .
- Case Study : Pyrazole-pyrrolidine hybrids demonstrate anti-inflammatory and anticancer activity in vitro .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
- Analysis : Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation). For example, reported boiling points range from 182.9°C to higher values in analogous compounds.
- Resolution : Standardize measurements using IUPAC protocols and cross-validate with high-purity samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
